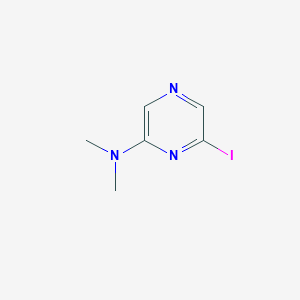

2-(N,N-Dimethylamino)-6-iodopyrazine

Vue d'ensemble

Description

The compound “2-(N,N-Dimethylamino)-6-iodopyrazine” is a pyrazine derivative. Pyrazines are aromatic six-membered rings with two nitrogen atoms. In this case, the pyrazine ring is substituted at the 2-position with a N,N-dimethylamino group and at the 6-position with an iodine atom .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the aromatic pyrazine ring, with the N,N-dimethylamino and iodine substituents. The N,N-dimethylamino group would likely impart some basicity to the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. The presence of the N,N-dimethylamino group could potentially make this compound a weak base. The iodine atom might make the compound more dense and could potentially affect its boiling and melting points .Applications De Recherche Scientifique

Catalytic Reactions and Synthesis of Bioactive Compounds

2-(N,N-Dimethylamino)-6-iodopyrazine serves as a crucial intermediate in the synthesis of N-substituted nicotinamides and pyridyl-glyoxylamides, which are of significant biological importance. Its utility is highlighted in homogeneous catalytic aminocarbonylation reactions involving nitrogen-containing iodo-heteroaromatics. This process, facilitated by palladium catalysis, allows for the efficient synthesis of compounds that could have applications in drug discovery and medicinal chemistry due to their potential biological activities (Takács et al., 2007).

Advanced Polymer Materials

Another notable application is in the field of polymer science, where 2-(N,N-Dimethylamino)-6-iodopyrazine-related structures are utilized in the synthesis of cationic diblock copolymers. These polymers exhibit reversible pH-, salt-, and temperature-induced micellization in aqueous media, showcasing their potential for use in drug delivery systems, responsive materials, and nanotechnology (Bütün et al., 2001).

Frustrated Lewis Pairs and Hydrogen Storage

In the realm of inorganic chemistry and materials science, derivatives of 2-(N,N-Dimethylamino)-6-iodopyrazine participate in the formation of intramolecular frustrated Lewis pairs. These unique molecular structures, capable of activating small molecules such as hydrogen, have implications for hydrogen storage and catalysis, pointing towards their role in developing sustainable energy solutions (Körte et al., 2015).

Corrosion Inhibition

In the field of materials science, specifically in corrosion science, derivatives of 2-(N,N-Dimethylamino)-6-iodopyrazine have been studied for their corrosion inhibiting properties on carbon steel in acidic environments. These studies not only contribute to the understanding of corrosion mechanisms but also to the development of more effective corrosion inhibitors, which are critical in industrial applications to enhance the longevity and reliability of metal components (Hu et al., 2016).

Mécanisme D'action

Target of Action

Compounds with similar structures, such as n,n-dimethyl enaminones, have been used as building blocks for a diverse range of acyclic, carbocyclic, five- and six-membered heterocyclic derivatives . These N,N-dimethyl analogues have proven to be of biological interest and provide access to a new class of biologically active heterocyclic compounds for biomedical applications .

Mode of Action

It’s worth noting that similar compounds, such as n,n-dimethyl enaminones, have been used in the synthesis of various heterocycles . These compounds interact with their targets, leading to changes in the target’s structure and function .

Biochemical Pathways

It’s known that n-substituted maleimides, which have similar structures, affect the biosynthesis of chitin and β(1,3)glucan, components of the fungal cell wall .

Pharmacokinetics

A compound with a similar structure, trans-2,6-difluoro-4′-(n,n-dimethylamino)stilbene (dfs), was studied in mouse, rat, and human liver microsomes using liquid chromatography-tandem mass spectrometry (lc-ms/ms) . DFS had a moderate clearance, terminal elimination half-life, and mean transit time, with demethylation metabolism accounting for about 10% of its total clearance .

Result of Action

Similar compounds, such as n,n-dimethyl enaminones, have been shown to be biologically active and have potential therapeutic applications .

Action Environment

The action, efficacy, and stability of 2-(N,N-Dimethylamino)-6-iodopyrazine can be influenced by environmental factors such as temperature and pH . For example, the fluorescence emission spectra and quantum yields of similar compounds are affected by factors including solvent polarity and viscosity, rate of solvent relaxation, probe conformational changes, rigidity of the local environment, internal charge transfer, proton transfer and excited state reactions, and probe-probe interactions .

Orientations Futures

Propriétés

IUPAC Name |

6-iodo-N,N-dimethylpyrazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8IN3/c1-10(2)6-4-8-3-5(7)9-6/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QACQSWJTVMYKTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CN=CC(=N1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8IN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50577954 | |

| Record name | 6-Iodo-N,N-dimethylpyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50577954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(N,N-Dimethylamino)-6-iodopyrazine | |

CAS RN |

125060-66-4 | |

| Record name | 6-Iodo-N,N-dimethylpyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50577954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

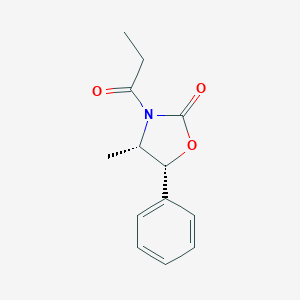

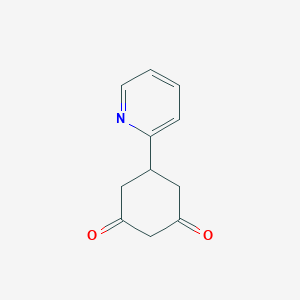

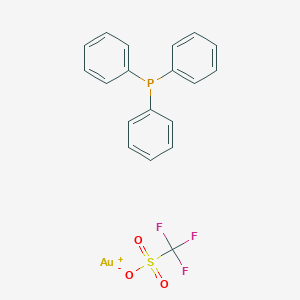

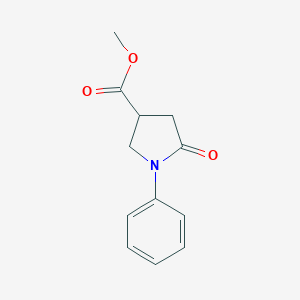

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-[1-(2-ethoxy-2-oxoethyl)cyclohexyl]acetate](/img/structure/B179916.png)

![2,5-Furandione, dihydro-3-[3-(trimethoxysilyl)propyl]-](/img/structure/B179919.png)

![N-[[3-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl]furan-2-carboxamide](/img/structure/B179922.png)